molecular formula C12H18N2O2 B13928058 2-Dimethylamino-6-isobutylisonicotinic acid

2-Dimethylamino-6-isobutylisonicotinic acid

Cat. No.: B13928058
M. Wt: 222.28 g/mol
InChI Key: XQXDZZFLJZBVLJ-UHFFFAOYSA-N
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Description

2-Dimethylamino-6-isobutylisonicotinic acid is an organic compound with the molecular formula C12H18N2O2 It is a derivative of isonicotinic acid, characterized by the presence of a dimethylamino group and an isobutyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-6-isobutylisonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with isonicotinic acid as the core structure.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-6-isobutylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Dimethylamine, isobutyl halides.

Major Products

    N-oxides: Formed through oxidation reactions.

    Amino Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Dimethylamino-6-isobutylisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-6-isobutylisonicotinic acid involves its interaction with molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isobutyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: The parent compound, lacking the dimethylamino and isobutyl groups.

    2-Dimethylaminoisonicotinic Acid: Similar structure but without the isobutyl group.

    6-Isobutylisonicotinic Acid: Similar structure but without the dimethylamino group.

Uniqueness

2-Dimethylamino-6-isobutylisonicotinic acid is unique due to the presence of both the dimethylamino and isobutyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(dimethylamino)-6-(2-methylpropyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-8(2)5-10-6-9(12(15)16)7-11(13-10)14(3)4/h6-8H,5H2,1-4H3,(H,15,16)

InChI Key

XQXDZZFLJZBVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=C1)C(=O)O)N(C)C

Origin of Product

United States

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